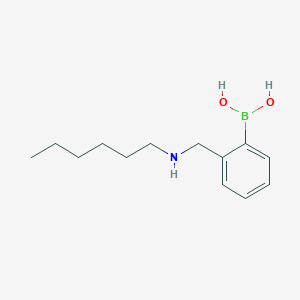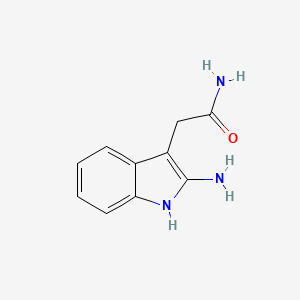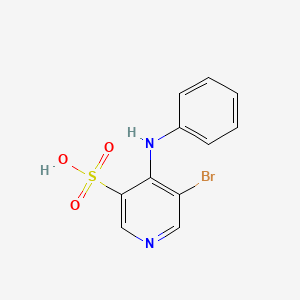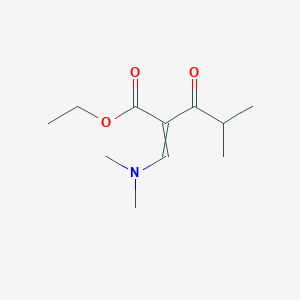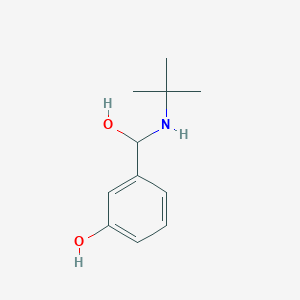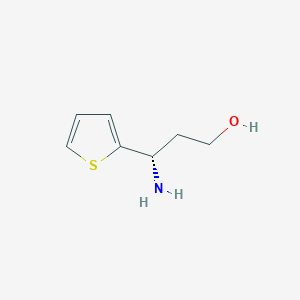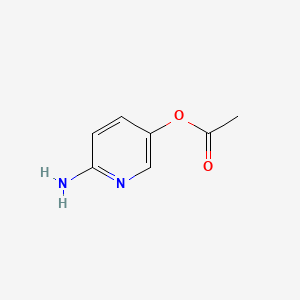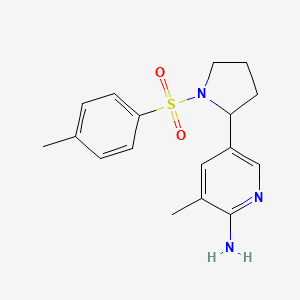
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is an organic compound with the molecular formula C17H21N3O2S and a molecular weight of 331.43 g/mol . This compound features a pyridine ring substituted with a methyl group at the 3-position and an amine group at the 2-position, along with a tosylated pyrrolidine ring at the 5-position. It is primarily used in research settings and is not intended for human use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The tosylation of pyrrolidine is achieved by reacting pyrrolidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Substitution on the Pyridine Ring: The tosylated pyrrolidine is then introduced to the pyridine ring through a nucleophilic substitution reaction, where the tosylated pyrrolidine acts as a nucleophile attacking the 5-position of the pyridine ring.
Introduction of the Methyl and Amine Groups: The methyl group is introduced at the 3-position of the pyridine ring through a Friedel-Crafts alkylation reaction, and the amine group is introduced at the 2-position through an amination reaction.
Industrial Production Methods
the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the pyridine ring or the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyridine derivatives or de-tosylated products.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-5-(1-pyrrolidinyl)pyridin-2-amine: Similar structure but lacks the tosyl group.
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine: Similar structure but lacks the amine group at the 2-position.
5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine: Similar structure but lacks the methyl group at the 3-position.
Uniqueness
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is unique due to the presence of both the tosylated pyrrolidine ring and the amine group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C17H21N3O2S |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
3-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C17H21N3O2S/c1-12-5-7-15(8-6-12)23(21,22)20-9-3-4-16(20)14-10-13(2)17(18)19-11-14/h5-8,10-11,16H,3-4,9H2,1-2H3,(H2,18,19) |
Clé InChI |
MHNOGHXHOLUDTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C(=C3)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine](/img/structure/B15060978.png)
![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine](/img/structure/B15060983.png)
